Fispemifeno

Descripción general

Descripción

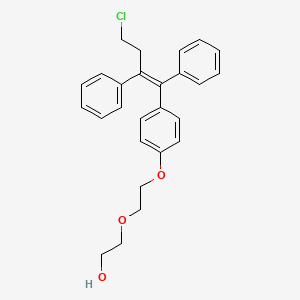

Fispemifene es un modulador selectivo del receptor de estrógenos no esteroideo que pertenece al grupo del trifeniletileno. Fue desarrollado para el tratamiento del hipogonadismo masculino, pero fue abandonado y nunca se comercializó . El compuesto tiene una fórmula molecular de C26H27ClO3 y una masa molar de 422,95 g/mol .

Aplicaciones Científicas De Investigación

El fispemifene ha sido investigado por su posible uso en el tratamiento de deficiencias y anormalidades hormonales masculinas . Ha mostrado promesa en el tratamiento de afecciones como la disfunción eréctil, el hipogonadismo y la neoplasia endocrina múltiple . Además, el fispemifene se ha estudiado por sus propiedades antiinflamatorias en modelos animales de prostatitis no bacteriana crónica .

Mecanismo De Acción

El fispemifene actúa como un modulador selectivo del receptor de estrógenos, uniéndose a los receptores de estrógenos y estimulando o bloqueando la actividad del estrógeno en diferentes tipos de tejidos . Esta unión selectiva permite que el fispemifene ejerza sus efectos en tejidos específicos sin afectar a otros, convirtiéndolo en un agente terapéutico dirigido.

Análisis Bioquímico

Biochemical Properties

These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .

Cellular Effects

Fispemifene has been shown to significantly attenuate the glandular form of inflammation induced in the dorsolateral prostatic lobes in the hormonal milieu of the decreased androgen/estrogen ratio . The anti-inflammatory action was seen in the decreased number of acini containing intraluminal neutrophils .

Molecular Mechanism

As a selective estrogen receptor modulator, it is likely to exert its effects through modulation of estrogen receptors .

Métodos De Preparación

El fispemifene se puede sintetizar utilizando ospemifene como material de partida. La ruta sintética implica varios pasos, incluyendo la formación de compuestos intermedios y el uso de condiciones de reacción específicas . Los métodos de producción industrial para el fispemifene se basan en estas rutas sintéticas, asegurando la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

El fispemifene experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El fispemifene es similar a otros moduladores selectivos del receptor de estrógenos como el tamoxifeno, el raloxifeno y el ospemifene A diferencia del tamoxifeno y el raloxifeno, que se utilizan principalmente en afecciones relacionadas con las mujeres, el desarrollo del fispemifene se centró en problemas de salud masculina .

Referencias

Propiedades

IUPAC Name |

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZAQIKKGTDB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870330 | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341524-89-8 | |

| Record name | Fispemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fispemifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fispemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fispemifene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fispemifene interact with its target and what are the downstream effects?

A1: Fispemifene (Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol) is a selective estrogen receptor modulator (SERM) [, , ]. It binds to estrogen receptors, acting as an agonist or antagonist depending on the target tissue []. In the prostate, Fispemifene exhibits anti-estrogenic effects by blocking estrogen-induced expression of biomarkers like progesterone receptor (PR) and Fos-related antigen 2 (Fra2) [, ]. This anti-estrogenic activity is believed to contribute to its anti-inflammatory effects in the prostate, as demonstrated by a decrease in the number of inflamed acini and reduced prolactin concentration in serum [, ].

Q2: Can you elaborate on the connection between Fispemifene's anti-estrogenic effects and its anti-inflammatory action in the prostate?

A2: While the exact mechanism is not fully elucidated, studies suggest a strong link between estrogen and prostatic inflammation [, ]. Elevated estrogen levels, particularly in the context of a decreased testosterone-to-estradiol ratio, are believed to promote inflammation in the prostate []. Fispemifene, by blocking estrogenic action in the prostate, disrupts this pathway. This is supported by observations of reduced inflammatory markers and decreased immune cell infiltration in the prostate following Fispemifene treatment [, ].

Q3: What is the significance of the experimental model used to study Fispemifene and prostatic inflammation?

A3: The Noble rat model is particularly relevant for studying prostatic inflammation because it mimics the cellular composition and inflammation patterns observed in human prostatitis [, ]. The model utilizes a combined treatment of testosterone and estradiol, creating a hormonal milieu with a decreased testosterone-to-estradiol ratio, similar to what is seen in aging men []. This allows researchers to investigate the impact of hormonal changes on prostatic inflammation and evaluate the efficacy of potential treatments like Fispemifene [, ].

Q4: Are there any insights into the potential role of Fispemifene in prostate cancer based on this research?

A4: Research using the Noble rat model suggests a potential link between chronic prostatic inflammation and prostate cancer development []. The observation of inflammatory infiltrates adjacent to precancerous lesions, but not adenocarcinomas, suggests that inflammation might play a role in the early stages of carcinogenesis []. While more research is needed, Fispemifene's anti-inflammatory effects in this model warrant further investigation into its potential role in prostate cancer prevention or treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.